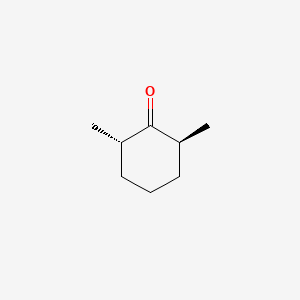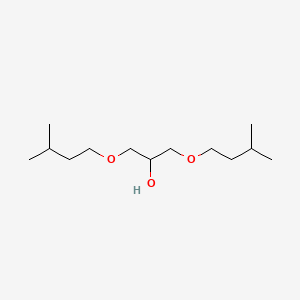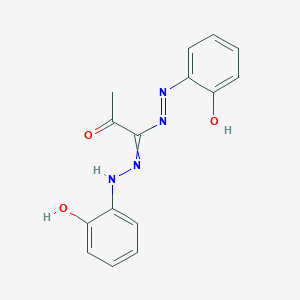
N''-(2-Hydroxyphenyl)-2-oxo-N'-(6-oxocyclohexa-2,4-dien-1-ylidene)propanehydrazonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’‘-(2-Hydroxyphenyl)-2-oxo-N’-(6-oxocyclohexa-2,4-dien-1-ylidene)propanehydrazonohydrazide is an organic compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-(2-Hydroxyphenyl)-2-oxo-N’-(6-oxocyclohexa-2,4-dien-1-ylidene)propanehydrazonohydrazide typically involves the condensation of 2-hydroxybenzaldehyde with a suitable hydrazide derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires careful temperature control to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain high-quality products .
Análisis De Reacciones Químicas
Types of Reactions
N’‘-(2-Hydroxyphenyl)-2-oxo-N’-(6-oxocyclohexa-2,4-dien-1-ylidene)propanehydrazonohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols or amines.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield corresponding ketones, while reduction of the oxo group may produce alcohols .
Aplicaciones Científicas De Investigación
N’‘-(2-Hydroxyphenyl)-2-oxo-N’-(6-oxocyclohexa-2,4-dien-1-ylidene)propanehydrazonohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N’‘-(2-Hydroxyphenyl)-2-oxo-N’-(6-oxocyclohexa-2,4-dien-1-ylidene)propanehydrazonohydrazide involves its interaction with molecular targets through hydrogen bonding, coordination with metal ions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-N’-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide
- N’-[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzenecarbothiohydrazide
- 4,4-Dimethyl-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,3-oxazolidin-5-one
Uniqueness
Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in research and industry .
Propiedades
Número CAS |
1565-67-9 |
|---|---|
Fórmula molecular |
C15H14N4O3 |
Peso molecular |
298.30 g/mol |
Nombre IUPAC |
N'-(2-hydroxyanilino)-N-(2-hydroxyphenyl)imino-2-oxopropanimidamide |
InChI |
InChI=1S/C15H14N4O3/c1-10(20)15(18-16-11-6-2-4-8-13(11)21)19-17-12-7-3-5-9-14(12)22/h2-9,16,21-22H,1H3 |
Clave InChI |
ZELZKGUHELFROP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=NNC1=CC=CC=C1O)N=NC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



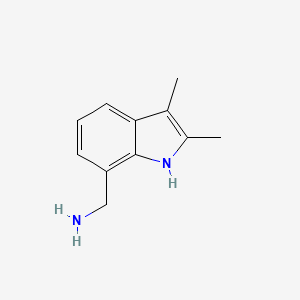
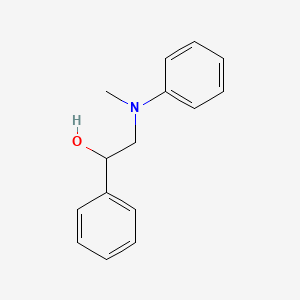
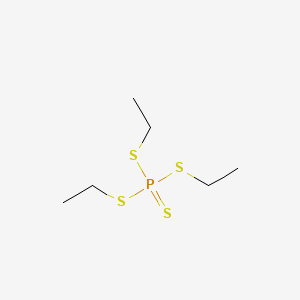

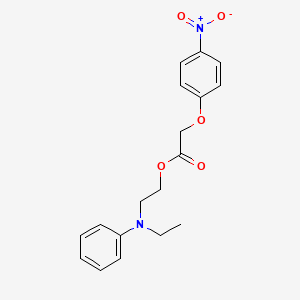

![N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B14743714.png)
![1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol](/img/structure/B14743725.png)


